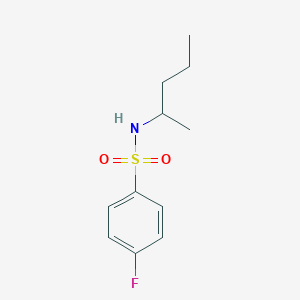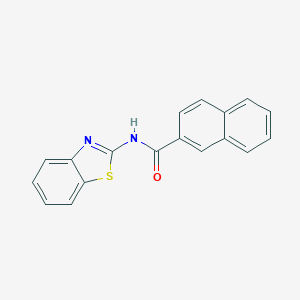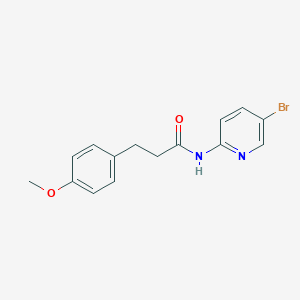
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide is a chemical compound that features a brominated pyridine ring and a methoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of 3-(4-methoxyphenyl)propanamide: This intermediate is synthesized by reacting 4-methoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction and subsequent acylation.
Coupling Reaction: The final step involves coupling the brominated pyridine with the 3-(4-methoxyphenyl)propanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The brominated pyridine ring and methoxyphenyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
- N-(5-fluoro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
- N-(5-iodo-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methoxy group on the phenyl ring can affect the compound’s solubility and overall pharmacokinetic properties.
特性
分子式 |
C15H15BrN2O2 |
|---|---|
分子量 |
335.2g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-13-6-2-11(3-7-13)4-9-15(19)18-14-8-5-12(16)10-17-14/h2-3,5-8,10H,4,9H2,1H3,(H,17,18,19) |
InChIキー |
OPIXWLKHBKACPP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)Br |
正規SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



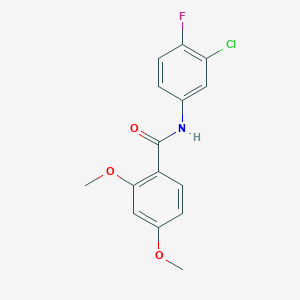
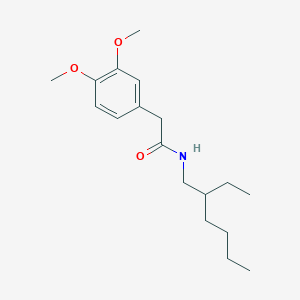
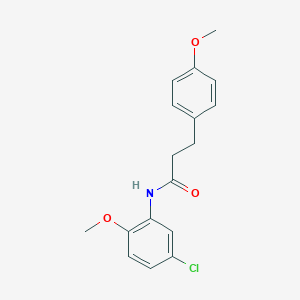
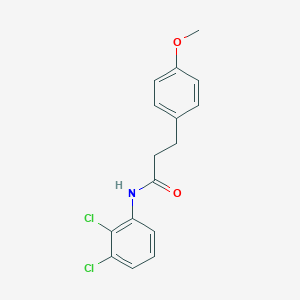
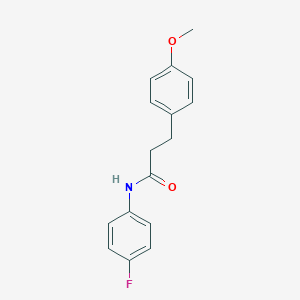

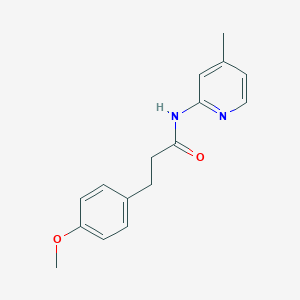

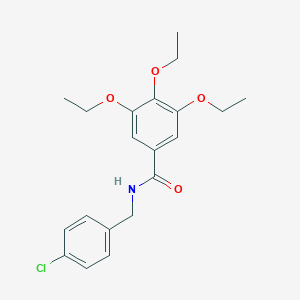

![4-fluoro-N-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylphenyl)benzenesulfonamide](/img/structure/B501453.png)
